4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group and a pyridinyl-oxadiazole moiety
Mechanism of Action
Target of Action
4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide primarily targets specific enzymes or receptors involved in cellular processes. The compound is designed to interact with proteins that play a crucial role in disease pathways, potentially inhibiting their function and thereby altering the progression of the disease .
Mode of Action
This compound binds to its target proteins through hydrogen bonding and hydrophobic interactions. This binding can lead to conformational changes in the protein structure, inhibiting its activity. As a result, the compound can disrupt the normal function of the target protein, leading to a therapeutic effect .
Biochemical Pathways
The interaction of this compound with its target proteins affects several biochemical pathways. For instance, it may inhibit pathways involved in cell proliferation, leading to reduced tumor growth in cancer therapy. The compound’s action can also impact signaling pathways, resulting in altered cellular responses and reduced disease symptoms .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized by liver enzymes, and eventually excreted. These properties influence its bioavailability and therapeutic efficacy. The compound’s stability and solubility also play a role in its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound include inhibition of target protein activity, disruption of disease-related pathways, and reduction of disease symptoms. At the cellular level, this can lead to decreased cell proliferation, apoptosis of diseased cells, and overall improvement in disease outcomes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by extreme pH levels, while its efficacy could be influenced by interactions with other drugs or biomolecules in the body .
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the ethoxy group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-22-12-8-6-11(7-9-12)14(21)18-16-20-19-15(23-16)13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEIACMNQTVTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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